Assay Precision and Accuracy with Olaparib-d8 versus Non-Isotopic Internal Standard in Human Plasma
In a fully GLP-validated LC-MS/MS assay for olaparib quantification in human plasma using Olaparib-d8 as the deuterated internal standard, the method achieved intra-assay accuracy within ±7.6% of nominal concentration and intra-assay precision ≤9.3% at the lower limit of quantification (LLOQ, 10 ng/mL), with precision ≤5.7% at higher concentrations [1]. This represents the first regulatory-compliant olaparib bioanalytical method validated per FDA and EMA guidelines. In contrast, an HPLC-UV method employing imatinib as a non-isotopic structural analog internal standard achieved a narrower linear range of 100-10,000 ng/mL with a higher LLOQ of 100 ng/mL [2]. While the imatinib-based method reported a calibration r² of 0.9998, the FDA and EMA guidelines explicitly recommend stable isotope-labeled internal standards for LC-MS/MS methods requiring high sensitivity and matrix effect compensation in clinical pharmacokinetic studies [1].
| Evidence Dimension | Intra-assay precision at LLOQ |
|---|---|
| Target Compound Data | ≤9.3% RSD at 10 ng/mL LLOQ |
| Comparator Or Baseline | Imatinib (non-isotopic IS): LLOQ 100 ng/mL; intra-assay precision not reported at LLOQ |
| Quantified Difference | 10-fold lower LLOQ achievable with deuterated IS; precision ≤5.7% at higher concentrations with Olaparib-d8 method |
| Conditions | Human plasma, liquid-liquid extraction, C18 column, triple quadrupole MS in positive ion mode |
Why This Matters
For laboratories developing regulatory-submission bioanalytical methods, the 10-fold lower LLOQ achievable with Olaparib-d8 enables detection of clinically relevant trough concentrations in therapeutic drug monitoring, which imatinib-based methods cannot reliably quantify.
- [1] Nijenhuis CM, et al. J Chromatogr B. 2013;940:121-125. PMID: 24145016. View Source
- [2] Development of a simple high-performance liquid chromatography-ultraviolet detection method for olaparib in patients with ovarian cancer. 2023. View Source
